Ethyl 3,3-difluoropropanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-difluoropropanimidate is an organic compound with the molecular formula C₅H₉F₂NO It is a derivative of propanimidate, where two hydrogen atoms on the propyl chain are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluoropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl propanimidate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-difluoropropanimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanimidates.
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of ethyl 3,3-difluoropropylamine.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-difluoropropanimidate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ethyl 3,3-difluoropropanimidate exerts its effects involves interactions with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit enzyme activity by binding to the active site and preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,3,3-trifluoropropanoate
- Ethyl 3,3-difluoropropanoate
- Ethyl 3,3-difluoropropylamine
Uniqueness
Ethyl 3,3-difluoropropanimidate is unique due to its imidate group, which imparts distinct reactivity compared to other fluorinated propanoates or amines. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C5H9F2NO |
---|---|
Molekulargewicht |
137.13 g/mol |
IUPAC-Name |
ethyl 3,3-difluoropropanimidate |
InChI |
InChI=1S/C5H9F2NO/c1-2-9-5(8)3-4(6)7/h4,8H,2-3H2,1H3 |
InChI-Schlüssel |
GTRXGDLPJBFOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.